5-溴-2-乙基-1,3-噻唑盐酸盐

描述

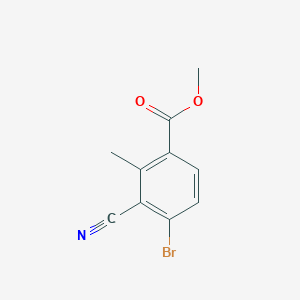

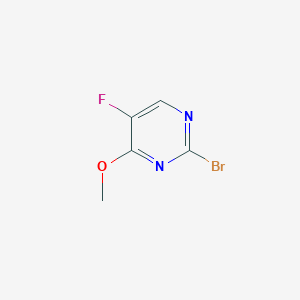

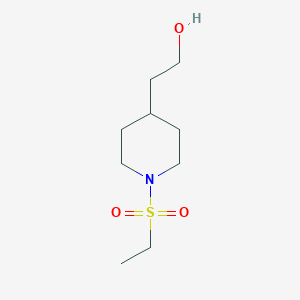

5-Bromo-2-ethyl-1,3-thiazole hydrochloride is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazole itself is a pale yellow liquid with a pyridine-like odor .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of a brominated compound with another reactant. For example, a group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues was produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol .Molecular Structure Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .Chemical Reactions Analysis

Thiazoles have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .科学研究应用

Antimicrobial Agent

5-Bromo-2-ethyl-1,3-thiazole hydrochloride: has been explored for its potential as an antimicrobial agent. Thiazoles are known to possess significant antibacterial properties . The bromine atom in the compound can be expected to enhance these properties due to its electron-withdrawing nature, which may increase the reactivity of the thiazole ring towards microbial enzymes, leading to inhibition or disruption of microbial growth.

Antifungal Applications

The compound’s structure suggests it could be effective against fungal infections. Thiazole derivatives have been synthesized and tested for their antifungal activities, showing promising results . The presence of the ethyl group may confer lipophilicity, aiding in the penetration of fungal cell membranes.

Antitumor Activity

Thiazole compounds have been associated with antitumor and cytotoxic activities . The incorporation of the 5-bromo-2-ethyl-1,3-thiazole moiety into drug designs could lead to the development of new chemotherapeutic agents, potentially targeting specific pathways involved in cancer cell proliferation.

Neuroprotective Properties

Research has indicated that thiazole derivatives can exhibit neuroprotective effects . 5-Bromo-2-ethyl-1,3-thiazole hydrochloride could be investigated for its potential to protect neuronal cells against oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases.

Agricultural Chemicals

Thiazoles are used in the synthesis of agrochemicals due to their bioactive properties . 5-Bromo-2-ethyl-1,3-thiazole hydrochloride could be utilized in developing new pesticides or herbicides, offering a different mode of action compared to existing chemicals.

Photographic Sensitizers

Thiazole derivatives have found applications as photographic sensitizers . The unique structure of 5-Bromo-2-ethyl-1,3-thiazole hydrochloride might be beneficial in this field, potentially improving the efficiency of photographic processes.

Chemical Reaction Accelerators

Due to the reactive nature of the thiazole ring, this compound could act as a catalyst or accelerator in various chemical reactions . Its potential in facilitating or speeding up synthesis processes in industrial settings could be a valuable application.

Development of Biologically Active Agents

The thiazole ring is a key feature in many biologically active molecules . 5-Bromo-2-ethyl-1,3-thiazole hydrochloride could serve as a core structure for the development of various drugs and agents with diverse biological activities.

安全和危害

While specific safety and hazard information for 5-Bromo-2-ethyl-1,3-thiazole hydrochloride is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用机制

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Some thiazole compounds have shown significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

5-bromo-2-ethyl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS.ClH/c1-2-5-7-3-4(6)8-5;/h3H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAXSLCMHZEYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyl-1,3-thiazole hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

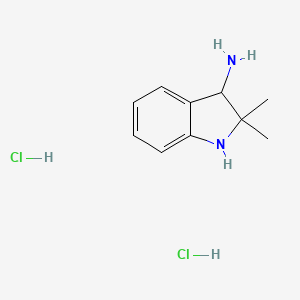

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1450197.png)

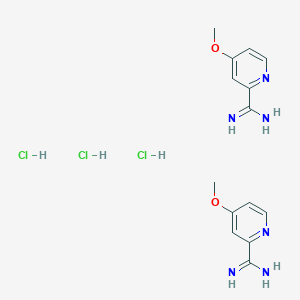

![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)